

3-(4-Chlorophenyl)isoxazol-5-amine CAS number 33866-48-7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Chlorophenyl)isoxazol-5-amine

Cat. No.: B1586274

[Get Quote](#)

An In-Depth Technical Guide to **3-(4-Chlorophenyl)isoxazol-5-amine** (CAS: 33866-48-7): A Core Scaffold for Modern Drug Discovery

Executive Summary: **3-(4-Chlorophenyl)isoxazol-5-amine** is a heterocyclic amine that has emerged as a crucial building block in medicinal chemistry and drug discovery. While specific biological data for the compound itself is limited, its true value lies in the isoxazole core, a "privileged scaffold" known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The strategic placement of a 4-chlorophenyl group and a reactive primary amino group at opposite ends of the isoxazole ring makes it a versatile intermediate for synthesizing diverse libraries of compounds.[2][3] This guide offers a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, synthesis, applications, analytical protocols, and safety considerations, providing a foundation for its effective utilization in research and development programs.

Core Physicochemical & Structural Characteristics

3-(4-Chlorophenyl)isoxazol-5-amine is a solid organic compound whose structure is defined by a central 5-membered isoxazole ring.[4] This ring is substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with a primary amine, which serves as a key handle for synthetic modification.

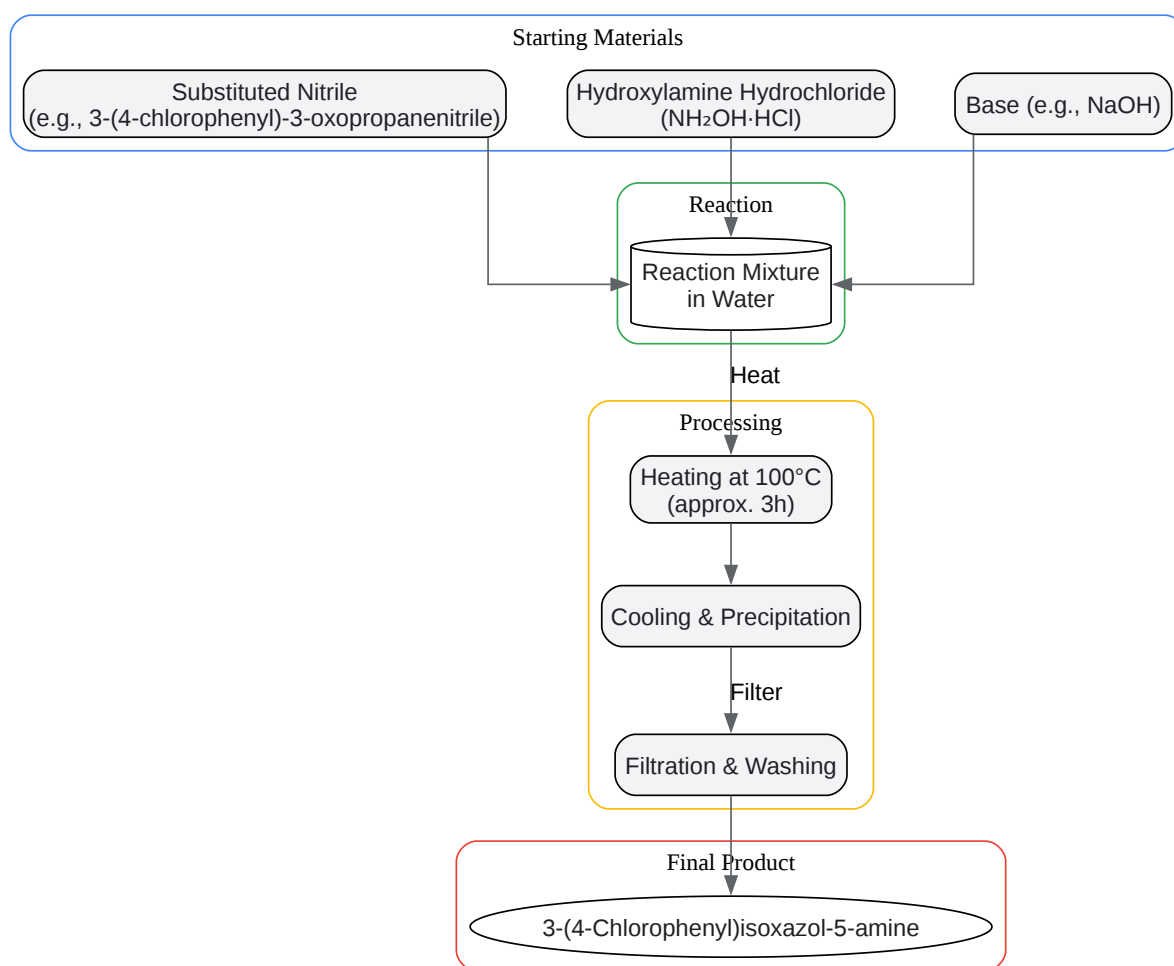
| Property | Value | Source(s) |
|------------------------|--|-----------|
| CAS Number | 33866-48-7 | [4][5] |
| Molecular Formula | C ₉ H ₇ ClN ₂ O | [4][5] |
| Molecular Weight | 194.62 g/mol | [4][5] |
| IUPAC Name | 3-(4-chlorophenyl)-1,2-oxazol-5-amine | [4] |
| Appearance | Solid | [5] |
| Melting Point | 163 - 167 °C | [5] |
| logP (n-octanol/water) | 2.631 | [5] |
| Purity | Typically ≥97% | |

Synthesis and Mechanistic Pathway

The synthesis of **3-(4-Chlorophenyl)isoxazol-5-amine** is commonly achieved through the cyclization of a nitrile precursor with hydroxylamine. This method is efficient and provides a direct route to the desired isoxazole core.

General Synthesis Workflow

The process involves the reaction of a substituted nitrile with hydroxylamine in the presence of a base. The nitrile itself is often prepared from a corresponding ketone or aldehyde.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-(4-Chlorophenyl)isoxazol-5-amine**.

Detailed Synthesis Protocol

The following protocol is based on established literature procedures.^[6]

Materials:

- Substituted nitrile precursor (e.g., 3-(4-chlorophenyl)-3-oxopropanenitrile)
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium hydroxide (NaOH)
- Deionized water
- Ethyl acetate (for extraction, if needed)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the nitrile compound (1.0 eq) and sodium hydroxide (approx. 2.0 eq) in deionized water.
- Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride (approx. 1.1 eq).
- Reaction: Heat the resulting mixture to 100°C and maintain for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Isolation: After the reaction is complete, cool the mixture to room temperature. The product should precipitate out of the solution.
- Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining salts.
- Drying: Dry the purified product under vacuum to yield **3-(4-Chlorophenyl)isoxazol-5-amine**.

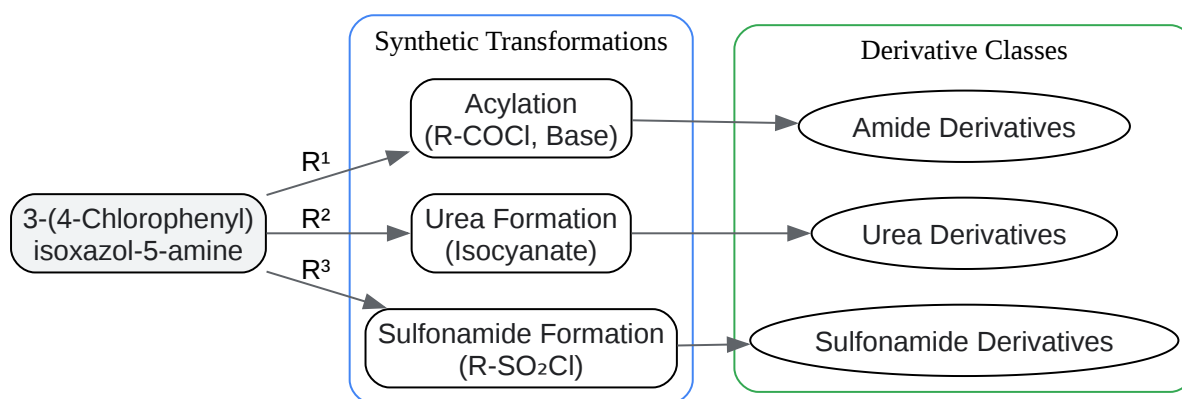
- Alternate Workup: If a precipitate does not form, dilute the reaction mixture with ethyl acetate. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the product.[6]

Role in Medicinal Chemistry & Drug Discovery

The primary application of **3-(4-Chlorophenyl)isoxazol-5-amine** is as a versatile scaffold for the synthesis of novel therapeutic agents.[5][7] The amino group at the 5-position is a nucleophilic site readily amenable to derivatization, allowing for the exploration of extensive chemical space.

Derivatization Potential

The 5-amino group can be acylated, alkylated, or used in condensation reactions to attach various pharmacophores, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic properties.



[Click to download full resolution via product page](#)

Caption: Derivatization strategies for **3-(4-Chlorophenyl)isoxazol-5-amine**.

Examples of Biologically Active Derivatives

Research has demonstrated that derivatives synthesized from this core scaffold exhibit a range of biological activities.

| Derivative Class | Example Target/Activity | Reference |
|--------------------------|--|-----------|
| Amide Analogs | Antimicrobial (Gram-positive and Gram-negative bacteria) | [2] |
| 1,3,4-Oxadiazole Hybrids | Potential Anticancer and Antiproliferative Agents | [3] |
| Sulfonamides | Antiviral (e.g., against Tobacco Mosaic Virus) | [8] |

This highlights the compound's utility in generating molecules for diverse therapeutic areas, from infectious diseases to oncology.

Analytical Quality Control

Ensuring the identity and purity of **3-(4-Chlorophenyl)isoxazol-5-amine** is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound and identify any potential impurities.

Protocol:

- Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
- Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 254 nm.
- Injection Volume: 10 μ L.
- Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Structural Confirmation

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectroscopy would confirm the presence of protons on the chlorophenyl ring and the amine group. ^{13}C NMR would identify the number of unique carbon environments.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight (194.62 g/mol) by observing the $[\text{M}+\text{H}]^+$ ion at m/z 195.03.
- Infrared (IR) Spectroscopy: Would show characteristic peaks for N-H stretching of the primary amine, C=N stretching of the isoxazole ring, and C-Cl stretching from the chlorophenyl group.

Safety, Handling, and Storage

Proper handling of **3-(4-Chlorophenyl)isoxazol-5-amine** is essential due to its potential toxicity.

| Hazard Class | GHS Classification | Precautionary Codes | Source(s) |
|---------------------|--------------------|---|-----------|
| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed | [4] |
| Signal Word | Danger | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |

Handling:

- Use in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[5]
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
- Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

Storage:

- Store in a tightly sealed container in a cool, dry place.
- Keep away from strong oxidizing agents.[9]

Conclusion and Future Outlook

3-(4-Chlorophenyl)isoxazol-5-amine (CAS: 33866-48-7) is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis and versatile reactive handle provide chemists with a reliable platform for creating novel molecular entities. While the parent molecule may not be the final active ingredient, its role as a foundational scaffold is indispensable. Future research will likely continue to leverage this core to build libraries for screening against new and challenging biological targets, from emerging infectious diseases to complex multifactorial disorders, underscoring its continued importance in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Amino-3-(4-chlorophenyl)isoxazole | C₉H₇ClN₂O | CID 2104062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(4-CHLOROPHENYL)ISOXAZOL-5-AMINE - Safety Data Sheet [chemicalbook.com]
- 6. 3-(4-CHLOROPHENYL)ISOXAZOL-5-AMINE synthesis - chemicalbook [chemicalbook.com]
- 7. inter-chem.pl [inter-chem.pl]
- 8. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-(4-Chlorophenyl)isoxazol-5-amine CAS number 33866-48-7]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586274#3-4-chlorophenyl-isoxazol-5-amine-cas-number-33866-48-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com